molecular formula C18H23N3O5 B5515628 (1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

Cat. No. B5515628
M. Wt: 361.4 g/mol
InChI Key: BHRFSUCPOCLOTQ-GXTWGEPZSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives involves multi-step chemical processes, including the formation of intermediate compounds and specific reactions to introduce various functional groups. These processes often require precise conditions such as temperature control and the use of specific catalysts or reagents to achieve the desired compound with high purity and yield (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives, including the specific compound , can be characterized using techniques such as NMR spectroscopy and X-ray diffraction. These methods provide insights into the compound's conformation, the spatial arrangement of its atoms, and how these aspects influence its chemical reactivity and interactions with biological targets (Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives participate in various chemical reactions, reflecting their reactivity patterns. These reactions can include transformations under specific conditions, leading to new compounds with different functional groups or structural frameworks. The chemical properties of these compounds, such as their reactivity with different reagents, are critical for their potential applications in synthetic chemistry and pharmaceutical development (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its application in various fields (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are pivotal for the compound's applications in synthesis and drug design. Studies on diazabicyclo nonane derivatives explore these properties in detail, contributing to our understanding of their potential as intermediates in organic synthesis or as scaffolds in medicinal chemistry (Holl et al., 2009).

Scientific Research Applications

Neuropharmacological Applications

  • Serotonin Receptor Interaction : A study highlighted the compound's interaction with serotonin receptors, particularly its agonistic action on 5-HT1A receptors, suggesting its utility in neuropharmacological research for conditions like anxiety and depression. This is based on its chemical similarity to compounds known for their serotonin receptor activity, indicating potential applications in studying mood disorders and their treatments (Inagawa et al., 1996).

Imaging and Diagnostic Applications

  • PET Imaging : The utility of similar compounds in positron emission tomography (PET) imaging for studying 5-HT1A receptors in the human brain has been demonstrated, providing a pathway for the application of this compound in neurological diagnostics and research. These studies underscore the compound's potential in enhancing neuroimaging techniques for better understanding psychiatric and neurological conditions (Osman et al., 1996).

Toxicological Studies

  • Exposure and Metabolism : Research into the metabolism and human exposure of similar chemical structures has provided insights into potential toxicological applications. Studies have analyzed the urinary excretion patterns of non-persistent environmental chemicals, offering a framework for assessing human exposure and the metabolic pathways of such compounds. This area of research is crucial for evaluating the safety and environmental impact of new chemicals (Frederiksen et al., 2014).

properties

IUPAC Name

(1S,5R)-N-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-24-7-6-21-14-4-2-12(17(21)22)9-20(10-14)18(23)19-13-3-5-15-16(8-13)26-11-25-15/h3,5,8,12,14H,2,4,6-7,9-11H2,1H3,(H,19,23)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRFSUCPOCLOTQ-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-N-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

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